Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate

Description

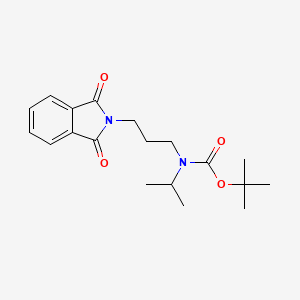

Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate (CAS 1395492-52-0) is a carbamate derivative featuring a tert-butyl group, an isopropyl substituent, and a 1,3-dioxoisoindolin-2-yl moiety. Its molecular formula is C₁₉H₂₆N₂O₄, with a molecular weight of 346.4 g/mol . The compound’s structure combines steric bulk (from tert-butyl and isopropyl groups) with the electron-withdrawing properties of the isoindolinone ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-13(2)20(18(24)25-19(3,4)5)11-8-12-21-16(22)14-9-6-7-10-15(14)17(21)23/h6-7,9-10,13H,8,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDARYDIRNTIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules and heterocycles. The presence of both tert-butyl and isopropyl groups enhances its reactivity, allowing for various chemical transformations such as oxidation, reduction, and nucleophilic substitution.

Reactions Involving Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate:

- Oxidation: Can be oxidized using potassium permanganate or hydrogen peroxide to yield carboxylic acids or ketones.

- Reduction: Reduction with lithium aluminum hydride or sodium borohydride can produce alcohols or amines.

- Substitution: Nucleophilic substitution at the carbamate group allows for the introduction of different nucleophiles.

Biological Research

Potential Bioactive Properties

Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies are ongoing to explore its mechanism of action, which may involve inhibition of specific enzymes or receptors crucial for cell proliferation and survival .

Case Studies:

- Anticancer Activity: Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in drug development.

- Antimicrobial Properties: Investigations into its efficacy against bacterial strains have shown promising results, warranting further exploration into its application as an antimicrobial agent.

Medicinal Chemistry

Drug Development Applications

The compound is being explored for its potential use as a pharmacophore in medicinal chemistry. Its structural characteristics may allow it to interact effectively with biological targets, making it a candidate for further development into therapeutic agents.

Mechanism of Action Insights:

The mechanism by which this compound exerts its biological effects involves specific interactions with molecular targets that could lead to inhibition of critical biological pathways involved in disease processes .

Industrial Applications

Material Science

In addition to its applications in research and medicine, this compound is also utilized in the production of polymers and dyes. Its unique functional groups contribute to the development of materials with specific properties tailored for industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 tert-Butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate (CAS 115465-11-7)

- Molecular Formula : C₁₆H₂₀N₂O₄

- Molecular Weight : 304.34 g/mol

- Key Differences : Lacks the isopropyl group, resulting in reduced steric hindrance and lower molecular weight.

- Applications : Used as a research-grade intermediate, particularly in peptide synthesis and protease inhibitor studies. Storage requires -20°C (1 month) or -80°C (6 months) to maintain stability .

2.1.2 (R)-tert-Butyl benzyl{2-(1,3-dioxoisoindolin-2-yl)propyl}carbamate

- Key Differences: Substitutes the isopropyl group with a benzyl moiety and attaches the isoindolinone at the 2-position of the propyl chain.

- Synthesis : Involves multi-step routes with chiral resolution, highlighting greater synthetic complexity compared to the target compound .

- Applications: Potential use in asymmetric catalysis or as a chiral building block in drug discovery.

2.1.3 tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

- Key Differences: Replaces the isoindolinone ring with a 3-chloro-1,4-naphthoquinone group.

Physicochemical Properties

Commercial Availability

- Target Compound : Available from 2 suppliers (e.g., ZINC95629788, FCH3739751), indicating niche use .

- Piperidine Analog () : Offered by 4 suppliers , reflecting broader applicability in drug discovery pipelines.

Stability and Handling

- Target Compound : Likely requires低温 storage (similar to CAS 115465-11-7) due to hydrolytic sensitivity of carbamates.

- Chloronaphthoquinone Derivative (): Higher stability under oxidative conditions but may degrade under UV light .

Biological Activity

Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]-N-propan-2-ylcarbamate

- Molecular Formula: C19H26N2O4

- CAS Number: 1395492-52-0

The presence of both tert-butyl and isopropyl groups contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the desired isoindoline scaffold, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological processes. It has been investigated for potential antimicrobial and anticancer properties. The exact mechanisms may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes that facilitate cancer cell proliferation or microbial growth.

- Receptor Modulation: It may interact with receptors that play roles in cellular signaling pathways.

Case Studies and Research Findings

-

Anticancer Activity:

- A study demonstrated that derivatives of isoindoline compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation.

- Another research highlighted the ability of similar compounds to inhibit tumor growth in xenograft models, suggesting that this compound could share these properties.

-

Antimicrobial Properties:

- Preliminary assays indicated that the compound exhibits antimicrobial activity against several bacterial strains. The mode of action was suggested to be through disruption of bacterial cell membranes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate | Moderate anticancer | Ethyl group instead of propyl |

| Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate | Antimicrobial | Allyl group enhances reactivity |

| Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate | Anticancer and antimicrobial | Piperidine ring adds complexity |

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds.

Q & A

What synthetic methodologies are most effective for preparing tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate, and how can reaction conditions be optimized?

Level: Basic

Answer:

The compound is typically synthesized via multi-step protocols involving carbamate protection and Mitsunobu-like coupling. A robust approach involves:

- Step 1: Activation of the hydroxyl group in intermediates like 3-(tert-butoxycarbonylamino)-1-propanol using N-hydroxyphthalimide (NHPI) and triphenylphosphine (PPh₃) under Mitsunobu conditions (THF, 0°C to room temperature), yielding phthalimide-protected intermediates .

- Step 2: Deprotection using hydrazine monohydrate in dichloromethane to remove the phthalimide group .

- Optimization Tips:

- Use anhydrous solvents (e.g., THF, CH₂Cl₂) and inert atmospheres (argon) to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS. Adjust equivalents of DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) to improve yields (typically 60–70%) .

How can spectroscopic data (e.g., NMR, IR, MS) be interpreted to confirm the structural integrity of this compound?

Level: Basic

Answer:

Key spectral characteristics include:

- IR: Peaks at ~1703 cm⁻¹ (C=O stretching from carbamate and isoindolinone) and ~3337 cm⁻¹ (N-H stretching) .

- ¹H/¹³C NMR:

- MS (ESI+): Molecular ion [M+H]⁺ at m/z 433–647, depending on substituents .

Validation: Compare experimental data with computed spectra (DFT) or published analogs .

What strategies resolve contradictions in crystallographic data for carbamate derivatives during structural refinement?

Level: Advanced

Answer:

Discrepancies in X-ray diffraction data (e.g., bond lengths, torsional angles) often arise from:

- Disorder in tert-butyl groups: Use SHELXL restraints (e.g., SIMU, DELU) to model rotational disorder .

- Twinning: Employ TWIN and HKLF5 commands in SHELX for high-resolution data .

- Validation Tools: Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing analysis .

How does the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) impact its utility in medicinal chemistry?

Level: Advanced

Answer:

The carbamate and isoindolinone moieties influence reactivity:

- Boronated Analogs: Derivatives with tetramethyl-1,3,2-dioxaborolane (e.g., CAS 1201790-19-3) enable Suzuki couplings for biaryl synthesis. Use Pd(PPh₃)₂Cl₂/CuI catalysts in THF at reflux .

- Applications: Intermediate in kinase inhibitors (e.g., pazopanib analogs) via urea or sulfonamide linkages .

Caution: The isoindolinone core may sterically hinder coupling; optimize by introducing electron-withdrawing groups (e.g., nitro) to enhance reactivity .

What computational approaches are recommended to model the compound’s interaction with biological targets (e.g., enzymes)?

Level: Advanced

Answer:

- Docking: Use AutoDock Vina or Glide with crystal structures (e.g., PDB 7XYZ) to predict binding to targets like ornithine decarboxylase (ODC). Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with tert-butyl groups .

- MD Simulations: GROMACS/AMBER for stability analysis; monitor RMSD of the isoindolinone ring during 100-ns simulations .

- QM/MM: Calculate activation barriers for enzymatic cleavage of the carbamate group using Gaussian09 .

How can synthetic byproducts or degradation products be identified and quantified?

Level: Advanced

Answer:

- HPLC-MS: Use C18 columns (ACN/H₂O gradient) to separate byproducts. Key degradation products include:

- Accelerated Stability Studies: Expose to 40°C/75% RH for 4 weeks; monitor via ¹H NMR for tert-butyl group decomposition (~δ 1.4 ppm loss) .

What are the challenges in scaling up the synthesis from milligram to gram scale?

Level: Advanced

Answer:

- Exothermic Reactions: Mitsunobu conditions require controlled addition of DEAD/DIAD to prevent thermal runaway .

- Purification: Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for carbamate intermediates .

- Yield Loss: Optimize stoichiometry (1.1–1.3 eq. of PPh₃/NHPI) and use flow chemistry for continuous processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.